Home > Products > Screening Compounds P27190 > 9-oxo-6,9-dihydro-7H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidine-3-carbonitrile
9-oxo-6,9-dihydro-7H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidine-3-carbonitrile - 1087792-12-8

9-oxo-6,9-dihydro-7H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Catalog Number: EVT-2709051
CAS Number: 1087792-12-8
Molecular Formula: C10H6N4O2
Molecular Weight: 214.184
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

9-oxo-6,9-dihydro-7H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a complex heterocyclic compound that exhibits diverse chemical properties and potential applications in medicinal chemistry. This compound belongs to the class of pyrazolo-pyrimidines, which are known for their biological activities, including anti-inflammatory and anticancer properties.

Source and Classification

The compound is classified as a pyrano-pyrazolo-pyrimidine derivative. It has been referenced in various scientific literature, indicating its relevance in synthetic organic chemistry and pharmacological research. Notably, it is identified by its molecular formula C10H6N4O2C_{10}H_6N_4O_2 and has garnered attention for its potential therapeutic applications .

Synthesis Analysis

Methods

The synthesis of 9-oxo-6,9-dihydro-7H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves several synthetic routes that integrate various chemical reactions. One common approach is through the condensation of appropriate starting materials under specific conditions to form the desired heterocyclic structure.

Technical Details

The synthesis may utilize a combination of cyclization reactions involving pyrazole and pyrimidine precursors. For instance, a method might include the use of carbonyl compounds and nucleophiles to facilitate the formation of the pyrano ring structure. The reaction conditions often involve heating under solvent-free conditions or using catalysts to enhance yield and selectivity .

Molecular Structure Analysis

Structure

The molecular structure of 9-oxo-6,9-dihydro-7H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidine-3-carbonitrile features a fused bicyclic system comprising a pyrimidine ring and a pyrazole moiety with a carbonitrile group at position 3. The presence of the carbonyl group contributes to its reactivity and potential biological activity.

Data

The compound's structural formula can be represented as follows:

C10H6N4O2\text{C}_{10}\text{H}_6\text{N}_4\text{O}_2

This indicates the presence of four nitrogen atoms, two oxygen atoms, and a distinct arrangement of carbon and hydrogen atoms that contribute to its unique properties .

Chemical Reactions Analysis

Reactions

The chemical reactivity of 9-oxo-6,9-dihydro-7H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidine-3-carbonitrile allows it to participate in various reactions such as nucleophilic substitutions and cyclizations. These reactions are critical for modifying the compound to enhance its pharmacological profile.

Technical Details

For example, the carbonitrile group can undergo hydrolysis or reduction reactions under specific conditions to yield different derivatives with altered biological activities. The reactivity is influenced by the electron-withdrawing nature of the carbonyl and nitrile groups, which can stabilize intermediates during reaction pathways .

Mechanism of Action

Process

The mechanism of action for compounds like 9-oxo-6,9-dihydro-7H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidine-3-carbonitrile often involves interactions with biological targets such as enzymes or receptors. For instance, studies have shown that similar compounds can inhibit cyclooxygenase enzymes (COX), which are involved in inflammatory processes.

Data

Preliminary assessments indicate that this compound may exhibit anti-inflammatory effects comparable to established drugs like indomethacin. The half-maximal inhibitory concentration (IC50) values could provide insights into its potency against specific biological targets .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 9-oxo-6,9-dihydro-7H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidine-3-carbonitrile include its solubility in various solvents and stability under different conditions. These properties are crucial for determining its suitability for pharmaceutical formulations.

Chemical Properties

Chemically, this compound exhibits characteristics typical of heterocycles with multiple functional groups. Its stability can vary depending on environmental factors such as pH and temperature. Experimental data on melting points or boiling points would further elucidate its physical behavior under laboratory conditions .

Applications

Scientific Uses

The primary applications of 9-oxo-6,9-dihydro-7H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidine-3-carbonitrile lie within medicinal chemistry and drug development. Its potential as an anti-inflammatory agent positions it as a candidate for further pharmacological studies aimed at treating conditions related to inflammation or pain management.

Introduction to Pyrazolo[1,5-a]Pyrimidine Scaffolds in Medicinal Chemistry

Historical Evolution of Pyrazolo[1,5-a]Pyrimidine Derivatives in Drug Discovery

Pyrazolo[1,5-a]pyrimidine represents a privileged N-heterocyclic scaffold in medicinal chemistry, first systematically explored in the mid-1950s. Its journey from synthetic curiosity to therapeutic cornerstone is marked by key milestones. Early research focused on adenosine receptor antagonism, but the scaffold’s versatility soon unlocked broader applications. The 1990s saw the approval of Zaleplon and Indiplon—sedative-hypnotics leveraging the core’s benzodiazepine receptor affinity [5] [6]. A transformative shift occurred when pyrazolo[1,5-a]pyrimidine-based kinase inhibitors emerged, exemplified by Dinaciclib (CDK inhibitor) and Dorsomorphin (AMPK inhibitor) [5]. The 2010s witnessed clinical breakthroughs with Zanubrutinib (Bruton’s tyrosine kinase inhibitor) and FDA-approved Larotrectinib and Repotrectinib for NTRK-fusion cancers [6] [7]. This evolution underscores the scaffold’s capacity to address diverse targets, particularly in oncology, where over 25 pyrazolo[1,5-a]pyrimidine-based kinase inhibitors have entered clinical trials since 2015 [5] [7].

Table 1: Key Milestones in Pyrazolo[1,5-a]Pyrimidine Drug Development

Time PeriodTherapeutic ClassRepresentative AgentsPrimary Target/Indication
1990sSedative-HypnoticsZaleplon, IndiplonGABA-A Receptor/Insomnia
2000sAnticancer Kinase InhibitorsDinaciclibCDKs (Cyclin-Dependent Kinases)
2010sTargeted OncologyLarotrectinib, ZanubrutinibTRK Kinases, BTK/B-cell Malignancies
2020sNext-Gen OncologyRepotrectinibTRK (Resistance-Mutant Cancers)

Structural Significance of the Pyrano-Pyrazolo-Pyrimidine Hybrid Core

The fusion of a pyran ring onto the pyrazolo[1,5-a]pyrimidine system creates a unique tricyclic architecture exemplified by 9-oxo-6,9-dihydro-7H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidine-3-carbonitrile. This hybrid core integrates critical structural and electronic features:

  • Planarity and Conjugation: The fused pyran ring enhances molecular rigidity and π-conjugation, promoting DNA intercalation or kinase hinge-region binding. This planar configuration facilitates stacking interactions within hydrophobic enzyme pockets, as observed in Pim-1 kinase inhibition studies [2] [3].
  • Hydrogen Bonding Capacity: The pyranone carbonyl (9-oxo group) and pyrimidine nitrogen atoms serve as hydrogen bond acceptors. Computational analyses reveal bond lengths of ~1.22 Å (C=O) and ~1.34 Å (C=N), optimal for forming 2.6–3.0 Å interactions with key residues like Asp128 in Pim-1 kinase [2] [6].
  • Solubility-Permeability Balance: The pyran ring’s oxygen atom introduces mild polarity, improving aqueous solubility without compromising membrane permeability. LogP values for analogues range from 1.8–2.5, ideal for cellular uptake [3] [9].
  • Synthetic Versatility: Positional reactivity allows derivatization at C-3 (electrophilic substitutions), C-5 (nucleophilic displacements), and the pyranone carbonyl (condensation reactions) [6] [9].

Table 2: Structural Features of the Pyrano-Pyrazolo-Pyrimidine Core

Structural ElementRole in BioactivityExperimental Evidence
Pyranone Carbonyl (9-oxo)Hydrogen bond acceptor; Enhances planarityPim-1 IC₅₀ reduction from μM→nM upon fusion [2]
Pyrimidine N-1/N-3Binds kinase hinge region via H-bondingX-ray co-crystallization with Pim-1 [2]
Pyrazole C-3 PositionTolerates sterically demanding substituents (e.g., aryl, CN)SAR studies showing >100-fold potency variations [5]
Fused Ring SystemRigidifies conformation; optimizes target binding geometryComparative MD simulations vs. non-fused analogues [6]

Role of 3-Carbonitrile Substituents in Bioactivity Modulation

The 3-carbonitrile group in 9-oxo-6,9-dihydro-7H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a critical pharmacophore, influencing target engagement through electronic and steric effects:

  • Electron-Withdrawing Nature: The -CN group (σₚ = 0.66) withdraws electron density from the pyrazole ring, enhancing the electrophilic character of adjacent positions. This polarization facilitates covalent interactions with nucleophilic cysteine residues (e.g., in BTK inhibition by Zanubrutinib analogues) or stabilizes charge-transfer complexes within kinase ATP-binding sites [6] [9].
  • Hydrogen Bond Mimicry: While not a strong H-bond acceptor like carbonyls, the nitrile’s lone pairs can engage in weaker (2.5–3.2 Å) dipole-dipole interactions with backbone amides or serine/threonine residues, contributing to binding affinity entropy [2] [5].
  • Metabolic Stability: Carbonitriles resist oxidative metabolism better than methyl or aldehyde groups, improving pharmacokinetic profiles. Microsomal stability assays show <20% degradation after 30 min for 3-CN derivatives vs. >50% for 3-CH₃ analogues [5] [9].
  • Versatile Chemical Handle: The nitrile serves as a synthetic linchpin for further derivatization. It undergoes:
  • Hydrolysis to carboxylic acids (enabling salt formation for solubility)
  • Reduction to aminomethyl groups (enhancing H-bond donor capacity)
  • Cycloadditions to form tetrazoles (zinc-binding motifs for metalloenzyme inhibition) [6] [9].

Structure-Activity Relationship (SAR) studies across kinase inhibitors demonstrate that replacing 3-CN with other substituents drastically alters potency. In Pim-1 inhibitors, the nitrile improved IC₅₀ values 10-fold over 3-H analogues (e.g., 45 nM vs. 450 nM) due to optimized interactions with Asp186 in the catalytic cleft [2]. Similarly, in Bruton’s tyrosine kinase (BTK) inhibitors, the nitrile’s geometry enabled a unique hydrophobic contact with Leu408, absent in bulkier 3-ester derivatives [6] [7].

Table 3: Reactivity and Applications of the 3-Carbonitrile Group

TransformationReaction ConditionsBioactivity Impact
HydrolysisKOH/H₂O; 100°CIncreases solubility via carboxylate salt formation
ReductionDIBAL-H; -78°CGenerates aminomethyl H-bond donors
Tetrazole FormationNaN₃/NH₄Cl; 120°CCreates zinc-chelating groups for metalloenzyme inhibition
Heterocycle FusionHydrazine/GlyoxalExpands into tricyclic systems for DNA-targeted agents

Properties

CAS Number

1087792-12-8

Product Name

9-oxo-6,9-dihydro-7H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidine-3-carbonitrile

IUPAC Name

13-oxo-12-oxa-2,3,7-triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraene-5-carbonitrile

Molecular Formula

C10H6N4O2

Molecular Weight

214.184

InChI

InChI=1S/C10H6N4O2/c11-3-7-5-13-14-8-6(4-12-9(7)14)1-2-16-10(8)15/h4-5H,1-2H2

InChI Key

GSXPPLSNUYMWNQ-UHFFFAOYSA-N

SMILES

C1COC(=O)C2=C1C=NC3=C(C=NN23)C#N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.